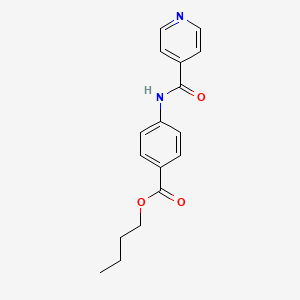

Butyl 4-(4-pyridylcarbonylamino)benzoate

Description

Butyl 4-(4-pyridylcarbonylamino)benzoate is a benzoate ester derivative featuring a pyridylcarbonylamino substituent at the para position of the benzene ring. This structural motif combines the aromatic benzoate core with a pyridine-based amide group, conferring unique physicochemical properties.

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

butyl 4-(pyridine-4-carbonylamino)benzoate |

InChI |

InChI=1S/C17H18N2O3/c1-2-3-12-22-17(21)14-4-6-15(7-5-14)19-16(20)13-8-10-18-11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20) |

InChI Key |

PZTJLNPWCBIYEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(4-pyridylcarbonylamino)benzoate typically involves the esterification of 4-(4-pyridylcarbonylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Chemistry: Butyl 4-(4-pyridylcarbonylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity are advantageous in the production of polymers and coatings.

Mechanism of Action

The mechanism by which Butyl 4-(4-pyridylcarbonylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The pyridylcarbonylamino group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Family

The compound shares structural similarities with alkyl benzoates (e.g., ethyl, propyl, butyl benzoates) and substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate). Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituent at Para Position | Key Functional Groups |

|---|---|---|

| Butyl 4-(4-pyridylcarbonylamino)benzoate | 4-pyridylcarbonylamino | Ester, amide, pyridine |

| Butyl benzoate | None | Ester |

| Ethyl 4-(dimethylamino)benzoate | Dimethylamino | Ester, tertiary amine |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazinylphenethylamino | Ester, secondary amine, pyridazine |

Key Observations :

- Unlike ethyl 4-(dimethylamino)benzoate, which has a basic tertiary amine, the pyridylcarbonylamino group may exhibit pH-dependent solubility due to the pyridine nitrogen’s lone pair .

Reactivity and Degradation Pathways

Photodegradation: Butyl benzoate undergoes photolysis to form butyl-o-hydroxybenzoate and benzoic acid via hydroxyl radical attack on the aromatic ring . In contrast, the pyridylcarbonylamino group in this compound may alter degradation pathways:

- The amide bond could hydrolyze under acidic or basic conditions, releasing pyridine-4-carboxylic acid and butyl 4-aminobenzoate.

- Pyridine’s electron-deficient nature may accelerate oxidation, leading to quinone-like byproducts, as seen in DBP degradation .

Hydrolytic Stability: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to its amine group, which facilitates electron transfer in polymerization . The pyridylcarbonylamino group, however, may reduce reactivity compared to aliphatic amines, as seen in slower curing rates for aromatic amides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Butyl Benzoate | Ethyl 4-(dimethylamino)benzoate |

|---|---|---|---|

| LogP | ~3.5 (estimated) | 3.8 | 2.1 |

| Water Solubility | Low (amide group increases polarity) | Insoluble | Moderate (amine enhances solubility) |

| Thermal Stability | High (rigid aromatic structure) | Moderate | Low (amine degradation at high T) |

Notes:

- The pyridylcarbonylamino group reduces LogP compared to butyl benzoate but increases it relative to ethyl 4-(dimethylamino)benzoate .

- Thermal stability is inferred from analogous benzoates with aromatic substituents .

Table 3: Hazard Comparison

Key Points :

- Pyridine derivatives (e.g., p-benzoquinone) generated during degradation could pose additional toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.